Indolin-5-ylmethanol

Descripción general

Descripción

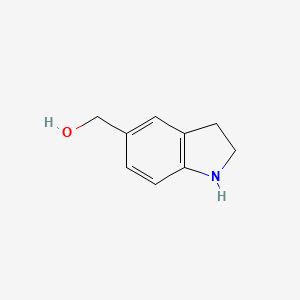

Indolin-5-ylmethanol is a chemical compound belonging to the indole family, characterized by a fused benzene and pyrrole ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of a hydroxymethyl group at the 5-position of the indoline ring imparts unique chemical properties to this molecule.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Indolin-5-ylmethanol can be synthesized through several methods:

Reduction of Indole Derivatives: One common method involves the reduction of indole derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride. This process typically requires mild reaction conditions and yields high purity products.

Intramolecular Diels-Alder Synthesis: Another approach is the intramolecular Diels-Alder reaction, which involves the cyclization of suitable precursors under thermal or catalytic conditions.

Catalytic Hydrogenation: Catalytic hydrogenation of indole derivatives in the presence of palladium or platinum catalysts can also yield this compound.

Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes due to their efficiency and scalability. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common, where the hydroxymethyl group can be replaced by other functional groups using reagents such as halogens or sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Indolin-5-carboxaldehyde or indolin-5-carboxylic acid.

Reduction: Indolin-5-ylmethylamine.

Substitution: Various substituted this compound derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Pharmacology

Anticancer Activity

Indolin-5-ylmethanol derivatives have been investigated for their potential as anticancer agents. A study highlighted the design of potent inhibitors targeting lysine-specific demethylase 1 (LSD1), an essential enzyme implicated in various tumors. One particular derivative demonstrated an IC50 value of 24.43 nM against LSD1, showcasing significant selectivity over other enzymes and promising antiproliferative effects on leukemia cell lines . This indicates that indolin derivatives can serve as a scaffold for developing new anticancer drugs.

Antiviral Properties

Research has also focused on the antiviral potential of indolin derivatives, particularly in combating COVID-19. A series of azo-anchored indole derivatives were synthesized, showing significant inhibitory action against the main protease (Mpro) of SARS-CoV-2. In silico studies indicated these compounds surpassed the efficacy of standard antiviral drugs, suggesting that indoline-based compounds could be vital in developing new antiviral therapies .

Synthesis and Derivative Development

This compound serves as a versatile intermediate for synthesizing various functional derivatives. The compound can be transformed into disubstituted 1-(indolin-5-yl)methanamines, which are of interest for their pharmacological properties. The synthesis involves reactions such as the Tscherniac-Einhorn reaction, allowing for the formation of complex structures with potential biological activity .

Antibacterial Applications

Indoline compounds have shown promise as antibacterial agents. The unique structural features of indolines allow them to interact with bacterial targets effectively. A review discussed the development of indoline derivatives that exhibit antibacterial properties, highlighting their potential use in treating infections caused by resistant bacterial strains .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of indoline derivatives, particularly in models of neurodegenerative diseases. Compounds derived from this compound have been shown to protect neuronal cells from oxidative stress and apoptosis, indicating their potential role in treating conditions like Alzheimer's disease .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of indolin-5-ylmethanol involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can interact with enzymes and receptors involved in various biological processes, such as kinases and G-protein coupled receptors.

Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a valuable tool in drug discovery and development.

Comparación Con Compuestos Similares

Indolin-5-ylmethanol can be compared with other similar compounds to highlight its uniqueness:

Indole-3-carbinol: Both compounds share a similar indole backbone, but indole-3-carbinol has a hydroxymethyl group at the 3-position, leading to different biological activities.

Indole-5-carboxaldehyde: This compound has an aldehyde group at the 5-position instead of a hydroxymethyl group, resulting in distinct chemical reactivity and applications.

Indoline-2-carboxylic acid: The carboxylic acid group at the 2-position in this compound differentiates it from this compound in terms of acidity and potential for forming amide bonds.

Actividad Biológica

Indolin-5-ylmethanol, a compound belonging to the indoline class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and findings from relevant studies.

This compound features a unique indoline structure that allows it to interact with various molecular targets. Its mechanism of action primarily involves:

- Molecular Targets : this compound interacts with enzymes and receptors, notably kinases and G-protein coupled receptors, influencing critical biological processes such as cell proliferation and apoptosis.

- Pathways Involved : The compound modulates signaling pathways associated with inflammation and cancer, making it a candidate for drug discovery in anti-inflammatory and anticancer therapies.

1. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of indolin derivatives, particularly their ability to inhibit 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). For instance:

- In vitro Studies : Indolin derivatives were evaluated for their inhibitory effects on 5-LOX, with one derivative showing an IC50 value of 0.41 ± 0.01 μM . The dual inhibition of 5-LOX and sEH suggests a promising approach for treating inflammatory diseases.

| Compound | 5-LOX IC50 (μM) | sEH IC50 (μM) |

|---|---|---|

| Derivative 43 | 1.38 ± 0.23 | Not specified |

| Derivative 73 | 0.41 ± 0.01 | 0.43 ± 0.10 |

2. Anticancer Activity

This compound has been investigated for its anticancer properties across various cancer cell lines:

- Cell Proliferation Inhibition : Studies have shown that certain indoline compounds can inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest in cancer cells . For example, one derivative demonstrated significant growth inhibition in hepatocellular carcinoma cells with an IC50 of 5.0 µM.

| Cancer Cell Line | Compound | IC50 (μM) |

|---|---|---|

| Huh7 (Hepatocellular carcinoma) | Compound 1 | 5.0 |

| HeLa (Cervical cancer) | Compound 2 | 8.7 |

Study on Dual Inhibitors

A comprehensive study focused on the design and optimization of indoline-based compounds as dual inhibitors of 5-LOX/sEH. The results indicated that these compounds not only reduced pro-inflammatory leukotrienes but also enhanced anti-inflammatory eicosanoids, demonstrating a balanced modulation of eicosanoid levels in vivo .

Antioxidant Activity

In addition to anti-inflammatory and anticancer effects, indoline derivatives have shown antioxidant properties. A study comparing methanolic and ethanolic extracts from Inula britannica revealed significant antioxidant activity attributed to compounds within the extracts .

| Extract Type | DPPH (mg GAE/g) | FRAP (mmol Fe²⁺/g) |

|---|---|---|

| Methanolic | 19.78 ± 0.12 | 5.07 ± 0.18 |

| Ethanolic | 15.56 ± 0.24 | 0.39 ± 0.01 |

Análisis De Reacciones Químicas

Spirocyclic Compound Formation

Indolin-5-ylmethanol derivatives participate in spirocyclization to generate spiro[indoline-3,2′-thiazolidine] scaffolds. Reacting 5-methylindoline-2,3-dione with mercaptoacetic acid and 4-(aminomethyl)benzoic acid forms intermediates (1–3 ), which undergo acylation with cyclohexanecarbonyl chloride to yield final compounds (4–5 ) in 55–72% yields . The stereochemistry (cis/trans configurations) is confirmed via NOESY correlations .

Example Reaction Pathway :

-

Spirocyclization : Mercaptoacetic acid + indoline derivative → Intermediate 1 (55% yield).

-

Acylation : Cyclohexanecarbonyl chloride → Final compound 4 (55% yield) .

Reductive Amination and Alkylation

This compound derivatives are alkylated at the N-1 position using triphosgene and amines. For example, 5-nitroindoline reacts with triphosgene and 2,2-dimethylpropan-1-amine to form urea derivative 19 (66% yield). Continuous flow hydrogenation reduces nitro groups to amines (20 , 61% yield), followed by reductive amination with 4-fluorobenzaldehyde to yield 21 (58% yield) .

| Reaction Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Urea formation | Triphosgene, 2,2-dimethylpropan-1-amine | 66% | |

| Nitro reduction | H₂ (flow reactor) | 61% | |

| Reductive amination | 4-Fluorobenzaldehyde, NaBH₃CN | 58% |

Thiourea and Isothiocyanate Derivatives

This compound intermediates are converted to thiourea derivatives via isothiocyanate coupling . Boc-protected intermediates (6 ) undergo deprotection with TFA, followed by reaction with 2,3,4,5,6-pentafluorobenzoyl chloride to yield thiourea derivatives (68–69 ) in 58–65% yields . These compounds exhibit dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibition .

Mechanistic Insight :

-

Thiourea moieties form hydrogen bonds with D335 and W147 residues in 5-LOX .

-

Steric hindrance from substituents (e.g., 45 ) disrupts binding, reducing activity .

Oxidative Dehydrogenation to Indoles

This compound derivatives undergo aerobic dehydrogenation using manganese catalysts to form indole derivatives. For example, 3° indolines are dehydrogenated to indoles in dichloromethane under oxygen atmosphere . This method is regioselective and tolerates diverse functional groups.

Catalytic System :

Schiff Base and Heterocycle Formation

This compound reacts with isatin in ethanol under acidic conditions to form 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives (VI , 75% yield) . This one-pot condensation highlights the alcohol’s role in forming Schiff bases and heterocyclic systems.

Key Conditions :

Dual 5-LOX/sEH Inhibitor Development

This compound-based compound 73 (IC₅₀ = 0.41 μM for 5-LOX, 0.43 μM for sEH) demonstrates potent anti-inflammatory activity in vivo . Its synthesis involves Boc deprotection, reductive amination, and Zn-mediated reduction (Scheme 5) .

Pharmacological Data :

| Assay | IC₅₀ (μM) | Reference |

|---|---|---|

| 5-LOX (cell-free) | 0.41 | |

| sEH | 0.43 |

Steric and Electronic Effects on Reactivity

Substituents on this compound significantly impact reactivity:

-

5-Methoxy groups enhance nucleophilicity (log k = 5.2 in CH₃CN) .

-

2-Methyl groups introduce steric hindrance, reducing reaction rates with electrophiles like 4,6-dinitrobenzofuroxan .

Nucleophilicity Parameters :

| Compound | N (nucleophilicity) | pKₐ (C-3) |

|---|---|---|

| 5-Methoxyindole | 5.2 | 1.8 |

| 5-Cyanoindole | 3.1 | -0.4 |

Propiedades

IUPAC Name |

2,3-dihydro-1H-indol-5-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-2,5,10-11H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEBWUHOCSNDLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.